molecular formula C21H30N4OS B3438994 5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-(pyrrolidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-(pyrrolidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B3438994
M. Wt: 386.6 g/mol
InChI Key: RAPOYVOFMUKUDR-UHFFFAOYSA-N
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Description

The compound 5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-(pyrrolidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione features a 1,2,4-triazole-3-thione core with three key substituents:

  • 4-Cyclohexylphenoxy group: A lipophilic aromatic moiety that may enhance membrane permeability.
  • N-4 methyl group: A small alkyl substituent influencing steric and electronic properties.
  • N-2 pyrrolidin-1-ylmethyl group: A cyclic amine substituent capable of hydrogen bonding and metal coordination.

The thione (-C=S) group at position 3 is critical for interactions with biological targets, such as enzymes or receptors, via sulfur-mediated hydrogen bonding or metal chelation .

Properties

IUPAC Name

5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-(pyrrolidin-1-ylmethyl)-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4OS/c1-23-20(22-25(21(23)27)16-24-13-5-6-14-24)15-26-19-11-9-18(10-12-19)17-7-3-2-4-8-17/h9-12,17H,2-8,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPOYVOFMUKUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=S)CN2CCCC2)COC3=CC=C(C=C3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-(pyrrolidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multiple stepsReaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-(pyrrolidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Weight Biological Activity Key Findings
5-[(4-Cyclohexylphenoxy)methyl]-4-methyl-2-(pyrrolidin-1-ylmethyl)-... (Main) 4-Cyclohexylphenoxy, N-4 methyl, N-2 pyrrolidinylmethyl ~443.6 g/mol Not explicitly reported Likely influenced by lipophilic and hydrogen-bonding substituents.
5-((1-Methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazole-3-thione Naphthyl, N-2 pyrrolylmethyl ~337.4 g/mol Anticancer (coordination) Pyrrolyl group enhances metal coordination; naphthyl boosts lipophilicity .
3-[(4-Chloro-2-methylphenoxy)methyl]-4-cyclohexyl-... () 4-Chloro-2-methylphenoxy, cyclohexyl ~395.9 g/mol Not reported Chlorine substitution may increase reactivity or toxicity .
5-Methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione () N-4 methyl, 5-methyl ~129.2 g/mol Antithyroid (10× PTU potency) Minimal N-substitutions maximize thioureylene activity .
Metabolic Stability
  • The ethyl-substituted triazole-3-thione () undergoes dealkylation but resists desulfuration or S-oxidation, suggesting that alkyl groups (e.g., methyl in the main compound) may similarly slow metabolism .
Physicochemical Properties
  • Lipophilicity: The main compound’s cyclohexylphenoxy group likely increases logP compared to naphthyl () or phenyl () derivatives, impacting bioavailability.
  • Hydrogen Bonding : The pyrrolidinylmethyl group may enhance solubility relative to purely aromatic substituents (e.g., benzoxazolyl in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-(pyrrolidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-(pyrrolidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

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